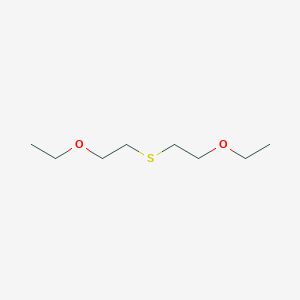

bis-(2-Ethoxyethyl) sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41719-25-9 |

|---|---|

Molecular Formula |

C8H18O2S |

Molecular Weight |

178.29 g/mol |

IUPAC Name |

1-ethoxy-2-(2-ethoxyethylsulfanyl)ethane |

InChI |

InChI=1S/C8H18O2S/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 |

InChI Key |

RWZKNFZVXNAVSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCSCCOCC |

Origin of Product |

United States |

Contextualization Within Organosulfur Compound Chemistry

Bis-(2-Ethoxyethyl) sulfide (B99878), with the molecular formula C8H18O2S, is an organosulfur compound featuring a central sulfur atom bonded to two ethoxyethyl groups. smolecule.comnih.gov Organosulfur chemistry is a broad field that studies the properties and synthesis of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and technology, ranging from essential amino acids like cysteine and methionine to vital pharmaceuticals such as penicillin. wikipedia.org

Within this extensive family, bis-(2-Ethoxyethyl) sulfide is classified as a sulfide (or thioether), characterized by a C-S-C linkage. smolecule.com Sulfides are a fundamental class of organosulfur compounds, known for their distinct reactivity, which includes oxidation to sulfoxides and sulfones, and their role as versatile intermediates in organic synthesis. smolecule.comwikipedia.org

In contemporary chemical research, there is a significant focus on developing thiol-free synthetic methods to avoid the use of volatile and malodorous thiol reagents. smolecule.com this compound serves as an attractive alternative in this context, offering greater stability and ease of handling while providing the essential sulfur functionality for constructing complex molecules. smolecule.com Its role as a stable, sulfur-containing building block is enhanced by its compatibility with a variety of functional groups and reaction conditions prevalent in modern synthetic chemistry. smolecule.com

The synthesis of this compound can be achieved through several methods, most commonly via nucleophilic substitution reactions. A typical approach involves the reaction of 2-ethoxyethanol (B86334) with sulfur dichloride. smolecule.com Another established method is the reaction of an alkali metal sulfide, like sodium sulfide, with a 2-ethoxyethyl halide. smolecule.com

Table 1: Physical and Chemical Properties of this compound

Significance of the Ethoxyethyl Moiety in Molecular Design and Reactivity

The two ethoxyethyl moieties, -CH2CH2OCH2CH3, are pivotal to the unique characteristics of bis-(2-Ethoxyethyl) sulfide (B99878). The presence of both ether (-O-) and thioether (-S-) functionalities within the same molecule provides distinct opportunities for selective chemical modifications. smolecule.com The ethoxy groups play a crucial role in enhancing the compound's solubility in a wide range of organic solvents, a desirable property for a reaction medium or a synthetic building block. smolecule.com This increased solubility, combined with its liquid state at room temperature, facilitates its use in various chemical processes. smolecule.com

The ethoxyethyl group also imparts a degree of stability to the molecule. smolecule.com Furthermore, this specific structural feature distinguishes it from related organosulfur compounds. For instance, compared to its halogenated analog, bis(2-chloroethyl) sulfide (mustard gas), which is a potent blistering agent, bis-(2-ethoxyethyl) sulfide exhibits lower toxicity, making it a more suitable and safer reagent for certain industrial and research applications. smolecule.comwikipedia.org The ether linkages are generally less reactive than the chloro-groups in bis(2-chloroethyl) sulfide, which readily undergo intramolecular cyclization to form highly reactive sulfonium (B1226848) ions. wikipedia.org

The reactivity of this compound is typical of sulfides. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, depending on the strength of the oxidizing agent used. smolecule.comwikipedia.org This ability to exist in various oxidation states expands its utility in constructing diverse organosulfur frameworks. smolecule.com The compound can also undergo hydrolysis in the presence of acid and water to produce alcohols and other sulfur-containing byproducts. smolecule.com

Overview of Key Academic Research Directions for Bis 2 Ethoxyethyl Sulfide

Direct Synthetic Routes to this compound

Direct synthesis of this compound can be accomplished through several key reaction types, primarily involving the formation of a thioether linkage.

Condensation Reactions Involving 2-Ethoxyethanol (B86334) and Sulfur-Containing Reagents

A primary and common method for synthesizing this compound is through the condensation reaction of 2-ethoxyethanol with a suitable sulfur-containing reagent. smolecule.com One of the most direct approaches involves the reaction of 2-ethoxyethanol with sulfur dichloride. smolecule.com This reaction proceeds under controlled conditions to yield the desired sulfide.

Another pathway involves the use of sodium sulfide. In this method, 2-chloroethanol (B45725) is first reacted with sodium sulfide to produce thiodiglycol (B106055) (bis(2-hydroxyethyl)sulfide). wikipedia.org The resulting diol can then be etherified. A related synthesis involves reacting 2-ethoxyethyl chloride with sodium sulfide, typically in a polar aprotic solvent like dimethylformamide at elevated temperatures (80-100°C), to form this compound. smolecule.com

Thiol-Ether Formation Pathways in this compound Synthesis

Thiol-ether formation, also known as thioetherification, represents a fundamental class of reactions for synthesizing sulfides. libretexts.orgwikipedia.org In the context of this compound, this can be achieved by reacting an appropriate thiol with an alkyl halide or another suitable electrophile. masterorganicchemistry.com

A general approach involves the reaction of a thiolate, formed by deprotonating a thiol with a base, with an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would entail the reaction of 2-ethoxyethanethiol (B100845) with a 2-ethoxyethyl halide. The use of thiourea (B124793) can circumvent the issue of the thiol product reacting further with the alkyl halide. libretexts.org

The thiol-ene reaction provides an alternative pathway where a thiol adds across a double bond of an alkene. wikipedia.org This method could potentially be adapted for the synthesis of this compound.

Exploration of Novel Precursors and Reactants for this compound

Research into the synthesis of sulfides continues to explore novel precursors and reaction strategies to enhance efficiency and address challenges such as the use of volatile and odorous thiols. smolecule.com For instance, methods have been developed for the synthesis of bis(2-mercaptoethyl) sulfide using thiodiglycol and thiourea as starting materials, which could potentially be adapted for ethoxy-substituted analogs. google.com

The development of catalytic systems, such as those based on palladium, has opened up new one-pot syntheses from alcohols and thiols. smolecule.com For example, a palladium/magnesium oxide (Pd/MgO) catalyst can facilitate the dehydrogenation of 2-ethoxyethanol to 2-ethoxyacetaldehyde, which then reacts with a thiol to form the final sulfide product. smolecule.com

Optimization of Reaction Parameters for this compound Production

To maximize the efficiency and selectivity of this compound synthesis, careful optimization of various reaction parameters is crucial.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents, such as dimethylformamide (DMF), are often employed in nucleophilic substitution reactions for sulfide synthesis as they can effectively solvate the cation of the nucleophile without strongly solvating the anion, thus increasing its reactivity. smolecule.com

Temperature is another critical parameter. For instance, the reaction of 2-ethoxyethyl chloride with sodium sulfide is typically conducted at elevated temperatures, in the range of 80-100°C, to ensure a reasonable reaction rate. smolecule.com However, the temperature must be carefully controlled to minimize side reactions. In catalytic processes, the temperature profile is essential for both catalyst activity and stability.

| Parameter | Typical Range/Condition | Rationale |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity. |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Impact of Catalysis on Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways to more efficient and selective reactions. In the synthesis of sulfides, both acid and metal catalysts are utilized.

Acid catalysts can be employed in thiol-ether formation reactions. smolecule.com More advanced catalytic systems, such as palladium nanoparticles supported on magnesium oxide (Pd/MgO), have demonstrated high efficiency in one-pot syntheses. smolecule.com These catalysts can facilitate a cascade of reactions, including dehydrogenation and reductive elimination, to form the final sulfide product. smolecule.com The use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, can be beneficial in reactions involving immiscible phases, improving the interaction between reactants. google.com

The selection of the catalyst is critical and can influence both the reaction rate and the selectivity towards the desired product, minimizing the formation of byproducts.

| Catalyst Type | Example | Role in Synthesis |

| Acid Catalyst | - | Promotes thiol-ether formation. |

| Palladium-based Catalyst | Pd/MgO | Facilitates one-pot synthesis via dehydrogenation and reductive elimination. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Enhances reaction rates in multiphasic systems. |

Purification Strategies and Isolation Techniques for this compound

The effective purification and isolation of this compound are critical steps following its synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. The selection of an appropriate purification strategy is contingent upon the initial purity of the crude product and the desired final purity. Common techniques employed for the purification of liquid organic compounds, such as this compound, include aqueous workup, distillation, and chromatography.

An initial "aqueous workup" is frequently mentioned in synthetic procedures for similar thioethers. nih.gov This typically involves washing the crude reaction mixture with water or a mild aqueous solution to remove water-soluble impurities, such as salts and some polar organic compounds.

Distillation:

Given that this compound is a liquid at room temperature with a boiling point of approximately 225-235 °C at atmospheric pressure, fractional distillation is a primary and highly effective method for its purification. This technique separates components of a liquid mixture based on differences in their boiling points. For fractional distillation to be successful, the boiling points of the components must differ, ideally by at least 25 °C, though a fractionating column can be used for liquids with closer boiling points. chemrxiv.org

In a typical laboratory setup for the fractional distillation of this compound, the crude product would be heated in a distillation flask. As the mixture boils, the vapor, enriched in the more volatile components, rises through a fractionating column. This column is designed to provide a large surface area, often packed with glass beads or rings, to allow for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively more enriched in the component with the lower boiling point. By carefully monitoring the temperature at the top of the column, fractions can be collected as they reach their respective boiling points. For this compound, the fraction collected at its characteristic boiling point would yield the purified compound.

Chromatographic Methods:

Column chromatography is another powerful technique for the purification of organic compounds. In this method, the crude mixture is passed through a column packed with a stationary phase, and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase.

For the purification of sulfur-containing compounds like this compound, various types of column chromatography can be employed:

Silica (B1680970) Gel Chromatography: Silica gel is a common and versatile stationary phase. The separation is based on the polarity of the compounds. While this compound is a relatively polar molecule due to the ether linkages, its affinity for silica gel can be modulated by the choice of the eluting solvent system. A solvent system of petroleum ether and ethyl acetate (B1210297) is often used for the purification of related ether compounds by silica gel column chromatography. researchgate.net

Specialized Columns for Sulfur Compounds: For challenging separations, specialized chromatography columns are available. For instance, certain packed gas chromatography (GC) columns are designed specifically for the analysis and separation of sulfur compounds from hydrocarbon streams. google.com While primarily an analytical technique, the principles can be applied to preparative chromatography for purification. High-performance liquid chromatography (HPLC) with specific columns, such as those with biphenyl (B1667301) stationary phases, can also offer enhanced retention and selectivity for sulfur-containing molecules.

The choice between distillation and chromatography depends on factors such as the scale of the purification, the nature of the impurities, and the required final purity. Distillation is often more suitable for large-scale purifications where the impurities have significantly different boiling points. Chromatography excels at separating compounds with similar boiling points but different polarities.

Below is a table summarizing potential purification methods for this compound based on general organic chemistry principles and information available for related compounds.

| Purification Method | Principle of Separation | Key Parameters | Expected Outcome |

| Aqueous Workup | Partitioning between an organic and an aqueous phase. | Choice of aqueous solution (e.g., water, brine). | Removal of water-soluble impurities like salts and polar starting materials. |

| Fractional Distillation | Differences in boiling points of the components. | Temperature, pressure (vacuum distillation can be used to lower the boiling point and prevent decomposition). | Separation of this compound from components with significantly different boiling points. |

| Silica Gel Column Chromatography | Differential adsorption based on polarity. | Stationary phase (silica gel), mobile phase (solvent system, e.g., petroleum ether/ethyl acetate gradient). | Separation from impurities with different polarities. |

Oxidative Transformations of this compound

The sulfur atom in this compound is susceptible to oxidation, a common reaction for thioethers. smolecule.comlibretexts.orgyoutube.com This process can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the oxidizing agent and reaction conditions. wikipedia.orgyoutube.com

Kinetics and Thermodynamics of Sulfoxide Formation

The thermodynamics of sulfide oxidation indicate that while a one-electron transfer from the sulfide to oxygen is generally unfavorable due to the formation of unstable radical ions, a two-electron transfer to form a sulfoxide is thermodynamically favorable. nih.gov The reaction of methyl ethyl sulfide with oxygen to form various oxidized products has been studied, with the Gibbs free energy change for different pathways calculated, highlighting the thermodynamic feasibility of such oxidations. cmjpublishers.com

Table 1: Illustrative Thermodynamic Data for the Oxidation of a Simple Dialkyl Sulfide (Methyl Ethyl Sulfide)

| Reaction Pathway | ΔH°rxn (kcal/mol) | ΔS°rxn (cal/mol·K) | ΔG°rxn (kcal/mol) |

| CH3SCH2CH3 + O2 → CH3S(O)CH2CH3 | -45.7 | -38.5 | -34.2 |

| Data for illustrative purposes for a related compound. |

This table presents calculated thermodynamic parameters for the oxidation of methyl ethyl sulfide to illustrate the general thermodynamic favorability of sulfoxide formation. Specific experimental data for this compound is not available.

Mechanistic Studies of Sulfone Generation

Further oxidation of the intermediate sulfoxide yields the corresponding sulfone, bis-(2-ethoxyethyl) sulfone. wikipedia.org This subsequent oxidation step generally requires stronger oxidizing agents or more forcing reaction conditions compared to sulfoxide formation. youtube.com The mechanism of sulfone formation also involves the electrophilic attack of the oxidant on the sulfur atom of the sulfoxide.

The synthesis of sulfones from sulfides is a common organic transformation, with various methods available. organic-chemistry.org The choice of oxidant and catalyst can be crucial in selectively achieving the sulfone. mdpi.com While detailed mechanistic studies specifically for this compound are lacking, the general mechanism is understood to proceed through a transition state where the oxidant transfers an oxygen atom to the sulfoxide.

Selective Oxidation Strategies for Sulfur Center Modification

Achieving selective oxidation of this compound to either the sulfoxide or the sulfone is a key aspect of its reactivity control. A variety of reagents and catalytic systems have been developed for the selective oxidation of sulfides.

For the selective formation of sulfoxides , milder oxidizing agents are typically employed. Common reagents include hydrogen peroxide in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, and sodium periodate. organic-chemistry.orgmdpi.com Electrochemical methods have also been developed for the selective oxidation of sulfides to sulfoxides. rsc.org

For the synthesis of sulfones , stronger oxidizing agents or an excess of the oxidant are generally used. Reagents such as potassium permanganate, excess hydrogen peroxide with a suitable catalyst, or Oxone® can effectively convert sulfides to sulfones. wikipedia.orgorganic-chemistry.org

Table 2: Selected Reagents for the Oxidation of Dialkyl Sulfides

| Product | Reagent(s) | Typical Conditions |

| Sulfoxide | H₂O₂ / Acetic Acid | Room Temperature |

| Sulfoxide | NaIO₄ | Methanol/Water |

| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂ |

| Sulfone | KMnO₄ | Acetone/Water |

| Sulfone | H₂O₂ (excess) / Catalyst | Elevated Temperature |

| Sulfone | Oxone® | Methanol/Water |

| This table provides examples of common reagents and conditions for the selective oxidation of dialkyl sulfides. Specific conditions for this compound may vary. |

Nucleophilic Substitution Reactions Involving this compound

The sulfur atom and the adjacent carbon atoms in this compound can be targets for nucleophilic attack, leading to substitution reactions.

Mechanistic Investigations of Sulfur-Centered Substitution

Nucleophilic substitution at the sulfur atom of dialkyl sulfides is a known process, though less common than at a saturated carbon atom. The sulfur atom in this compound can be attacked by nucleophiles, particularly after activation, such as through the formation of a sulfonium (B1226848) salt. youtube.comlibretexts.org The mechanisms of nucleophilic substitution at a sulfur center can be complex and may proceed through either a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway involving a hypervalent sulfur intermediate (a sulfurane). mdpi.comnih.gov The preferred mechanism can depend on the nature of the nucleophile, the leaving group, and the substituents on the sulfur atom.

Alkyl Chain Reactivity and Functional Group Interconversion Pathways

The ethoxyethyl chains of this compound also possess reactive sites. The ether linkages, while generally stable, can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. youtube.com This cleavage would lead to the formation of an alcohol and an alkyl halide.

Furthermore, the terminal ethyl groups could potentially undergo functionalization, although this would typically require harsh conditions or specific catalytic methods for C-H activation. The presence of the ether oxygen atoms can influence the reactivity of the adjacent methylene (B1212753) groups. The ether linkage is known to impart flexibility to polymer chains. numberanalytics.com The reactivity of poly(allyl glycidyl (B131873) ether), a polyether with functionalizable side chains, has been explored, demonstrating the potential for modifying the alkyl portions of ether-containing molecules. nih.gov

Comparative Reactivity with Structurally Related Sulfur Compounds (e.g., sulfur mustard analogues)

The reactivity of this compound can be contextualized by comparing it to structurally related sulfur compounds, notably sulfur mustard (bis(2-chloroethyl) sulfide) and its monofunctional analogue, 2-chloroethyl ethyl sulfide (CEES). ebi.ac.ukwikipedia.orgnih.gov While sharing the core thioether structure, the replacement of the chloroethyl groups in sulfur mustard with ethoxyethyl groups in this compound significantly alters its chemical behavior.

The chlorine atoms in sulfur mustard and its analogues are key to their high reactivity and toxicity. ebi.ac.ukwikipedia.org The sulfur atom can displace the chlorine through neighboring group participation, forming a highly reactive cyclic sulfonium ion. stackexchange.com This intermediate is susceptible to attack by nucleophiles, including water, leading to rapid hydrolysis. stackexchange.com

In contrast, this compound lacks the labile chlorine atoms, rendering it less reactive towards hydrolysis under normal conditions. Its reactivity is more characteristic of a typical dialkyl sulfide, which involves the sulfur atom acting as a nucleophile. youtube.commsu.edu For instance, it can be oxidized to the corresponding sulfoxide and sulfone. smolecule.com While less toxic than sulfur mustard, it serves as a useful, more stable analogue for studying certain aspects of sulfur chemistry. smolecule.com

Hydrolytic Stability and Degradation Pathways of this compound

The hydrolytic stability of this compound is a critical aspect of its chemical profile, particularly in comparison to its more reactive analogues.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of an acid catalyst, this compound can undergo hydrolysis. smolecule.com The reaction is initiated by the protonation of the sulfur atom, which enhances the leaving group ability of the adjacent ethoxyethyl group. A water molecule then acts as a nucleophile, attacking the carbon atom adjacent to the sulfur, leading to the cleavage of the carbon-sulfur bond. This process is analogous to the acid-catalyzed hydrolysis of other thioethers. pearson.com

Identification of Hydrolysis Products and Intermediates

The primary products of the acid-catalyzed hydrolysis of this compound are 2-ethoxyethanol and thiodiglycol. smolecule.comwikipedia.org The reaction proceeds through a sulfonium ion intermediate. smolecule.com

Below is a table summarizing the identified hydrolysis products and intermediates:

| Compound | Role in Hydrolysis |

| 2-Ethoxyethanol | Final Product |

| Thiodiglycol | Final Product wikipedia.org |

| Sulfonium Ion | Intermediate smolecule.com |

Electrophilic Reactions of this compound

The sulfur atom in this compound is nucleophilic and can react with electrophiles. youtube.commsu.edu A common electrophilic reaction is alkylation, where the sulfide reacts with an alkyl halide to form a ternary sulfonium salt. youtube.commsu.edu This reaction underscores the greater nucleophilicity of sulfur compared to oxygen, as ethers are significantly less reactive under similar conditions. msu.edu The resulting sulfonium salts can be useful synthetic intermediates. youtube.com

Thermal Decomposition Pathways and Products of this compound

Information on the specific thermal decomposition pathways of this compound is limited. However, the thermal behavior of sulfides, in general, differs from that of ethers. researchgate.net The pyrolysis of sulfides can lead to a mixture of products through various radical-initiated pathways. researchgate.net For aromatic thiols, pyrolysis, which can start at temperatures above 500°C, often results in the formation of sulfides as major decomposition products. researchgate.net The thermal decomposition of thiophene, a stable organosulfur compound, has been studied extensively and proceeds through ring-opening and hydrogen-transfer reactions at high temperatures (above 2000 K) to yield products like thioketene (B13734457) and ethyne. acs.orgacs.orgresearchgate.net While not directly analogous, these studies provide insight into the complex nature of sulfur compound pyrolysis. The process often involves the breaking of C-S and C-C bonds, leading to a variety of smaller molecules and radicals. acs.orgnih.gov

Derivatization Strategies and Functional Material Precursors Based on Bis 2 Ethoxyethyl Sulfide

Synthesis of Novel Organosulfur Derivatives of bis-(2-Ethoxyethyl) sulfide (B99878)

The reactivity of the sulfur center in bis-(2-ethoxyethyl) sulfide is central to the synthesis of its derivatives. Key transformations include oxidation to sulfoxides and sulfones, and the formation of sulfonium (B1226848) salts.

Oxidation to Sulfoxides and Sulfones:

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. The controlled oxidation of this compound can yield bis-(2-ethoxyethyl) sulfoxide (B87167) and bis-(2-ethoxyethyl) sulfone, respectively. These derivatives are expected to exhibit increased polarity and potential for hydrogen bonding, altering their physical and chemical properties.

A common and environmentally benign method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. nih.gov This method is known for its simplicity and high yields. nih.gov For the further oxidation to sulfones, stronger oxidizing conditions or catalysts are typically required. For instance, hydrogen peroxide in the presence of a solid acid catalyst like Amberlyst-15 can facilitate the complete oxidation of sulfides to sulfones. researchgate.net The chemoselectivity between the sulfoxide and sulfone can often be controlled by adjusting reaction parameters such as temperature and the amount of oxidant. organic-chemistry.org

Table 1: General Conditions for the Oxidation of Sulfides

| Product | Reagents | Solvent | Key Features |

|---|---|---|---|

| Sulfoxide | Hydrogen Peroxide | Glacial Acetic Acid | Mild, transition-metal-free, high selectivity. nih.gov |

Note: The data in this table represents general methodologies for sulfide oxidation and has not been specifically reported for this compound.

Synthesis of Sulfonium Salts:

Sulfonium salts are ionic compounds that can serve as valuable intermediates in organic synthesis and as functional components in materials science, for example, as photoacid generators in photolithography. google.com The synthesis of sulfonium salts from sulfides can be achieved through reaction with alkylating agents or under oxidative conditions.

One approach involves the reaction of a sulfide with a perfluoroalkanesulfonic anhydride. This method allows for a one-step synthesis of sulfonium salts from relatively inexpensive sulfide starting materials. google.com Another general method for preparing sulfonium salts involves the reaction of a sulfide with an in-situ generated brominating agent followed by counterion exchange. bris.ac.uk

Table 2: General Synthesis of Sulfonium Salts from Sulfides

| Method | Reagents | Key Features |

|---|---|---|

| Perfluoroalkanesulfonic Anhydride Method | Sulfide, Perfluoroalkanesulfonic Anhydride | One-step synthesis, high yield. google.com |

Note: The data in this table represents general methodologies for the synthesis of sulfonium salts and has not been specifically reported for this compound.

Chemical Transformations for Advanced Materials Precursor Development

The derivatives of this compound, such as the corresponding sulfone, can serve as precursors for the development of advanced materials. The introduction of functional groups allows for subsequent polymerization or cross-linking reactions.

For instance, the bis-(2-ethoxyethyl) sulfone, with its increased polarity and thermal stability compared to the parent sulfide, could be a candidate as a specialty solvent or a component in polymer formulations. While specific research on the transformation of this compound for advanced materials is limited, general principles of polymer chemistry suggest that functionalization of the ethoxyethyl side chains could lead to valuable precursors. For example, conversion of the terminal ethyl groups to hydroxyl or vinyl groups would render the molecule capable of participating in condensation or addition polymerization, respectively.

Design and Preparation of Polymerizable Monomers Incorporating the this compound Moiety

The incorporation of the flexible and polar this compound moiety into a polymer backbone can be expected to influence the properties of the resulting material, such as its glass transition temperature, solubility, and refractive index. A key strategy to achieve this is to design and synthesize polymerizable monomers derived from this compound.

One potential route to a polymerizable monomer is the introduction of a vinyl ether group. The cationic polymerization of vinyl ethers is a well-established method for the synthesis of poly(vinyl ether)s. mdpi.com A hypothetical pathway to a vinyl ether monomer from this compound could involve the selective de-ethylation of one of the ethoxy groups to reveal a hydroxyl functionality, followed by reaction with acetylene (B1199291) or a vinylating agent.

Another approach could involve the synthesis of a diol derivative of this compound, which could then be used as a monomer in step-growth polymerization to form polyesters or polyurethanes.

Advanced Analytical Methodologies for Characterization and Quantification of Bis 2 Ethoxyethyl Sulfide

Spectroscopic Fingerprinting Techniques for Structural Elucidation

Spectroscopic methods provide a detailed "fingerprint" of a molecule by probing the interaction of its atoms and bonds with electromagnetic radiation. This allows for the unambiguous determination of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

For ¹H NMR spectroscopy, the protons on the carbon atoms adjacent to the sulfur atom are expected to appear in the chemical shift range of 2.0 to 2.5 ppm. The protons on the carbons adjacent to the ether oxygen would likely resonate between 3.4 and 4.5 ppm. The ethyl group protons would exhibit characteristic triplet and quartet signals.

In ¹³C NMR spectroscopy, the carbon atoms bonded to the sulfur would have distinct chemical shifts from those bonded to oxygen. The spectral window for ¹³C NMR is much wider than for ¹H NMR, typically ranging from 0 to 220 ppm, which allows for clear resolution of individual carbon signals.

Predicted ¹H NMR Chemical Shifts for bis-(2-Ethoxyethyl) sulfide (B99878)

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| -S-CH₂ -CH₂-O- | 2.5 - 2.8 |

| -S-CH₂-CH₂ -O- | 3.5 - 3.8 |

| -O-CH₂ -CH₃ | 3.4 - 3.6 (quartet) |

| -O-CH₂-CH₃ | 1.1 - 1.3 (triplet) |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

The molecular weight of bis-(2-Ethoxyethyl) sulfide (C₈H₁₈O₂S) is 178.29 g/mol . acs.org In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 178. The fragmentation of thioethers is influenced by the sulfur atom. Common fragmentation pathways for ethers and sulfides include alpha-cleavage, which would involve the breaking of the C-S or C-O bonds, and inductive cleavage. nih.gov The analysis of these fragment ions provides a unique mass spectrum that can be used to confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the stretching and bending of chemical bonds.

For this compound, the IR spectrum is expected to show strong C-O stretching vibrations in the region of 1000-1300 cm⁻¹. nih.gov The C-S stretching vibrations are typically weaker and appear in the fingerprint region between 600 and 800 cm⁻¹. The C-H stretching and bending vibrations from the ethyl and ethylene (B1197577) groups would also be prominent. Raman spectroscopy is particularly useful for observing the less polar C-S and S-S (if present as an impurity) bonds.

Chromatographic Separation and Trace Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for quantifying its concentration, even at trace levels.

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography is a powerful technique for separating volatile compounds like this compound. The compound is vaporized and transported through a column by a carrier gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The separation of low molecular weight alkyl thiols and sulfides has been successfully achieved using open tubular columns. oup.com For the analysis of sulfur-containing compounds, a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) can be used for selective and sensitive detection. These detectors are highly responsive to sulfur atoms, allowing for the quantification of this compound even in complex matrices.

High-Performance Liquid Chromatography (HPLC) for Polar Derivatives

While this compound itself is amenable to GC analysis, its more polar derivatives, such as the corresponding sulfoxide (B87167) or sulfone, can be analyzed using High-Performance Liquid Chromatography (HPLC). HPLC is suitable for separating compounds that are not sufficiently volatile or are thermally unstable for GC.

For the analysis of aliphatic sulfides, a pre-column derivatization step can be employed to attach a chromophoric or fluorophoric group to the molecule. google.com This allows for sensitive detection using UV-Visible or fluorescence detectors. For instance, reacting the sulfide with an agent to form a UV-absorbing derivative can enable quantification at very low levels. google.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, would be a common approach for separating these polar derivatives.

Hyphenated Chromatographic-Spectrometric Techniques (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of this compound. nih.govpitt.edu Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are at the forefront of these analytical strategies, providing high sensitivity and specificity. technologynetworks.comnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful tool for the quantification of volatile and semi-volatile compounds like this compound. nih.gov Due to the polarity of this compound and its structural analogs like thiodiglycol (B106055) (TDG), derivatization is often a necessary step to improve its chromatographic behavior and sensitivity. researchgate.net Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy. researchgate.net Another effective derivatizing agent is 1-(trifluoroacetyl)imidazole (B74255) (TFAI), which has been shown to react quickly under mild conditions and provide a clean background for analysis. researchgate.net

The analysis is typically performed in the selected reaction monitoring (SRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net For instance, in the analysis of TDG derivatives, specific SRM transitions are monitored to ensure unambiguous identification and quantification, even at trace levels. researchgate.net The principles applied to TDG are readily adaptable to this compound, where the fragmentation of its derivatized form would be studied to identify unique and intense precursor-product ion pairs for SRM analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone in pharmaceutical and chemical analysis for impurity profiling and quantification. rsc.org It is particularly well-suited for a wide range of compounds, including those that are not amenable to GC analysis. rsc.orgresearchgate.net The development of an LC-MS/MS method for this compound would typically involve reversed-phase chromatography, which is effective for separating moderately polar compounds. nih.govnih.gov

A common setup would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization. researchgate.net The mass spectrometer, usually a triple quadrupole or a high-resolution instrument like a Q-TOF, would be operated in positive ion mode with electrospray ionization (ESI). The protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion, and collision-induced dissociation (CID) would be used to generate specific product ions for SRM or multiple reaction monitoring (MRM) quantification. technologynetworks.comnih.gov This approach provides high selectivity and sensitivity, enabling the detection of trace amounts of the compound. nih.gov

Interactive Data Table: Illustrative GC-MS/MS and LC-MS/MS Parameters for Thiodiglycol (Analog of this compound)

Advanced Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

The analysis of this compound in industrial settings often requires the characterization of complex mixtures and the identification of trace-level impurities. Advanced hyphenated techniques provide the necessary resolving power and informational content for such demanding applications.

One of the most powerful techniques for this purpose is comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS). unito.itsepsolve.comresearchgate.net GCxGC utilizes two columns with different stationary phases to achieve a much higher separation capacity than single-column GC. unito.it This enhanced separation is particularly beneficial for resolving co-eluting impurities in complex matrices. nih.gov The fast acquisition speeds of TOF-MS are essential to capture the narrow peaks generated by the second-dimension column, providing full-mass-range spectra for confident identification of unknown impurities. unito.it While specific applications to this compound are not extensively documented, the methodology has been successfully applied to the detailed profiling of organosulfur compounds in complex samples like coffee and for the impurity profiling of chemical precursors. nih.gov

For non-volatile impurities or those that are thermally labile, advanced LC-MS techniques are employed. The use of high-resolution mass spectrometry (HRMS), such as Orbitrap or FT-ICR MS, coupled with liquid chromatography, allows for the accurate mass measurement of impurities, which is crucial for determining their elemental composition and facilitating their identification. nih.gov Furthermore, techniques like multi-dimensional liquid chromatography (LC-LC) can be used to enhance the separation of complex non-volatile mixtures prior to MS analysis. researchgate.net

Interactive Data Table: Advanced Hyphenated Techniques for Complex Mixture and Impurity Analysis

Computational Chemistry and Theoretical Investigations of Bis 2 Ethoxyethyl Sulfide

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and bonding characteristics of molecules. These studies provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like bis-(2-ethoxyethyl) sulfide (B99878). DFT calculations are employed to determine various ground state properties, including optimized molecular geometry, electronic energy, and the distribution of electron density.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also critical outputs of DFT calculations. The HOMO is anticipated to be localized primarily on the sulfur atom, reflecting its nucleophilic character, while the LUMO would be distributed among the antibonding orbitals. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Predicted Ground State Properties of bis-(2-Ethoxyethyl) sulfide from Conceptual DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| Molecular Geometry | C-S-C angle ~99° | Typical for thioethers. |

| C-S bond length ~1.81 Å | Standard for dialkyl sulfides. | |

| Conformational Isomers | Due to rotation around C-C and C-O bonds. | |

| Electronic Properties | HOMO Energy | Indicates susceptibility to oxidation. |

| LUMO Energy | Relates to electron affinity. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | |

| Dipole Moment | Influenced by the polar C-O and C-S bonds. |

This table represents conceptually predicted data based on typical DFT results for analogous molecules.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise predictions of energies and properties. Such high-level calculations are particularly valuable for benchmarking DFT results and for obtaining highly accurate data for smaller, model systems that represent the core functionalities of this compound.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby gaining a detailed understanding of how chemical transformations occur.

Elucidation of Oxidation and Nucleophilic Substitution Mechanisms

Thioethers like this compound are known to undergo oxidation and nucleophilic substitution reactions. researchgate.net

Oxidation: The oxidation of thioethers to sulfoxides and subsequently to sulfones is a common transformation. Computational studies on the oxidation of simple dialkyl sulfides by oxidants such as hydrogen peroxide or hydroxyl radicals have shown that the reaction typically proceeds via a nucleophilic attack of the sulfur atom on the oxidant. mdpi.com For this compound, the presence of the ether oxygens could influence the reaction by participating in intramolecular interactions or by altering the electron density on the sulfur atom. DFT calculations can be used to model the reaction pathway, locate the transition state, and calculate the activation energy for the oxidation process. The mechanism of oxidation by hydroxyl radicals, for instance, is often initiated by the addition of the HO• radical to the sulfur atom. mdpi.com

Nucleophilic Substitution: Nucleophilic substitution at the sulfur atom of thioethers is another important reaction class. Theoretical studies on the reaction of nucleophiles with sulfenyl chlorides (R-S-Cl) have indicated that these reactions often proceed through an addition-elimination mechanism, involving a transient, hypervalent sulfur intermediate. researchgate.netacs.org A similar mechanism can be postulated for reactions involving this compound, where a nucleophile attacks the sulfur atom, leading to the cleavage of a C-S bond. Computational modeling can map out the potential energy surface for such a reaction, providing insights into the structure of the transition state and the feasibility of the proposed mechanism.

Simulation of Hydrolysis Kinetics

The hydrolysis of sulfur-containing compounds, particularly those related to sulfur mustards, has been a subject of computational investigation. researchgate.netfau.de While this compound is less reactive than sulfur mustards, it can undergo hydrolysis under certain conditions. researchgate.net The mechanism likely involves the protonation of one of the ether oxygens or the sulfur atom, followed by nucleophilic attack by water. A key feature in the hydrolysis of related compounds, such as 2-chloroethyl ethyl sulfide, is the formation of cyclic sulfonium (B1226848) ions, which significantly impacts the reaction kinetics. wikipedia.org

Computational simulations, including molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the hydrolysis process in an aqueous environment. These simulations can provide insights into the role of solvent molecules in stabilizing intermediates and transition states, and can be used to calculate the free energy barriers for the reaction, which are essential for predicting reaction rates.

Table 2: Computationally Investigated Reaction Parameters for Thioether Reactions

| Reaction Type | Key Mechanistic Feature | Computational Method | Predicted Outcome for this compound |

| Oxidation | Nucleophilic attack by sulfur | DFT, MP2 | Formation of sulfoxide (B87167) and sulfone. |

| Nucleophilic Substitution | Addition-Elimination via hypervalent sulfur | DFT, CCSD(T) | Cleavage of a C-S bond. |

| Hydrolysis | Formation of sulfonium ion intermediate | MD, QM/MM | Cleavage of ether or thioether linkage. |

This table presents generalized findings from computational studies on analogous thioether reactions.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated that aid in the identification and characterization of a molecule.

For this compound, DFT calculations can predict its vibrational spectrum. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions. mdpi.com Key vibrational modes would include the C-S stretching, C-O-C stretching, and various CH2 rocking and wagging modes. The prediction of spectroscopic properties is not only crucial for the identification of the compound itself but also for monitoring its reactions, as the formation of products like sulfoxides or hydrolysis products will result in the appearance of new, characteristic spectral features. mdpi.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| C-H stretching | 2850-3000 |

| CH₂ scissoring | 1440-1480 |

| C-O-C asymmetric stretching | 1100-1150 |

| C-O-C symmetric stretching | 1050-1100 |

| C-S stretching | 600-750 |

This table provides a conceptual prediction of the IR active vibrational modes based on characteristic group frequencies and computational studies of similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of molecules like this compound. nih.gov This technique models the atomic-level movements of a molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior.

For a flexible molecule such as this compound, with its rotatable ether and thioether linkages, a multitude of conformations are possible. MD simulations can elucidate the energetically favorable conformations and the transitions between them. The simulation would typically involve placing the molecule in a periodic box, often solvated with a chosen solvent like water or a non-polar medium, to mimic realistic conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Through the analysis of the simulation trajectory, various properties can be determined. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute, revealing details about solvation shells and specific interactions like hydrogen bonding. The conformational changes of the this compound molecule can be tracked over the simulation time to identify the most stable and frequently occurring geometries. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

The interactions with the solvent are a key aspect that can be investigated. For instance, in an aqueous environment, the simulation can reveal how water molecules orient themselves around the ethoxy groups and the central sulfide atom. The strength of these interactions can be quantified by calculating interaction energies. In a non-polar solvent, the simulation would likely show different conformational preferences and aggregation behavior, driven by van der Waals forces. nih.gov

The following table illustrates the type of data that can be obtained from a molecular dynamics simulation of this compound in water.

| Property | Description | Example Value |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 4.5 Å |

| End-to-end Distance | The distance between the two terminal methyl groups. | 8.2 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | 350 Ų |

| Number of Hydrogen Bonds | The average number of hydrogen bonds between the molecule and water. | 2.5 |

Design of Novel Derivatives with Predicted Reactivity or Physicochemical Attributes

Computational chemistry offers a powerful toolkit for the rational design of novel derivatives of this compound with tailored properties. By modifying the parent structure in silico, it is possible to predict the reactivity and physicochemical attributes of new molecules before undertaking their synthesis, thereby saving time and resources.

One common approach is to use quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net These models correlate the structural features of a series of compounds with their biological activity or physical properties. For instance, by systematically changing substituents on the ethyl chains of this compound, a QSPR model could be developed to predict properties like boiling point, viscosity, or solubility.

Density functional theory (DFT) calculations are another valuable tool for predicting the reactivity of newly designed derivatives. By calculating the distribution of electron density, one can identify the most likely sites for electrophilic or nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be used to estimate the molecule's ionization potential and electron affinity, respectively, which are key indicators of its reactivity.

The design of novel derivatives can be guided by a specific goal. For example, to enhance the metal-coordinating ability of this compound, one might introduce additional donor atoms like nitrogen or phosphorus into the structure. Computational methods can then be used to predict the binding affinity of these new ligands for various metal ions. Similarly, to modify the molecule's solubility, one could introduce polar or non-polar functional groups and use computational models to predict the resulting octanol-water partition coefficient (logP). mdpi.com

The following table provides examples of how specific structural modifications to this compound could be predicted to alter its properties.

| Derivative | Predicted Change in Property | Rationale |

| Introduction of hydroxyl groups | Increased water solubility | The hydroxyl groups can form hydrogen bonds with water molecules. |

| Replacement of sulfur with selenium | Altered redox properties | Selenium is more easily oxidized than sulfur. |

| Fluorination of the ethyl chains | Increased lipophilicity and thermal stability | The strong carbon-fluorine bonds enhance stability, and fluorine's electronegativity alters intermolecular interactions. |

| Incorporation of aromatic rings | Potential for pi-stacking interactions | Aromatic rings can engage in non-covalent interactions, influencing self-assembly and material properties. |

Environmental Fate and Degradation Pathways of Bis 2 Ethoxyethyl Sulfide

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic pollutants from the environment.

The ability of microorganisms to degrade a wide variety of organic compounds is well-documented. mdpi.comnih.gov While there are no specific studies in the reviewed literature that report on the isolation of microbial strains or consortia capable of degrading bis-(2-ethoxyethyl) sulfide (B99878), research on structurally related compounds provides insights into potential biodegradation pathways.

For instance, bacteria capable of degrading other ether-containing pollutants have been isolated. A strain of Pseudonocardia sp. was found to degrade bis-2-chloroethylether (BCEE) after being grown on other substrates, a process known as co-metabolism. nih.govnih.gov The degradation of the related compound thiodiglycol (B106055), which is a hydrolysis product of sulfur mustard, has also been studied. Bacteria such as Achromobacter xylosoxydans and Paracoccus denitrificans have been isolated for their ability to use thiodiglycol as a sole source of carbon and sulfur. unimi.it The degradation pathways for thiodiglycol involved the oxidation of the alcohol groups and cleavage of the carbon-sulfur bond. unimi.it Given these findings, it is plausible that microorganisms exist in the environment that can, either directly or through co-metabolism, transform bis-(2-ethoxyethyl) sulfide. The likely initial steps would involve enzymatic attack on the ether or thioether linkages.

The table below summarizes findings on the microbial degradation of compounds structurally related to this compound, which may suggest potential degrading microorganisms and pathways.

| Compound Name | Degrading Microorganism(s) | Key Findings |

| bis-2-chloroethylether (BCEE) | Pseudonocardia sp. strain ENV478 | Degraded BCEE co-metabolically after growth on tetrahydrofuran (B95107) or propane. nih.govnih.gov |

| Thiodiglycol | Achromobacter xylosoxydans G5, Paracoccus denitrificans E4 | Utilized thiodiglycol as a sole carbon and sulfur source. Degradation involved oxidation and C-S bond cleavage. unimi.it |

| bis(2-ethylhexyl) phthalate (B1215562) (DEHP) | Mycobacterium sp., Brevibacterium iodinum, Rhodococcus luteus, Bacillus brevis | Utilized DEHP as a sole carbon source, degrading it to 2-ethylhexanol and 1,2-benzenedicarboxylic acid. nih.govresearchgate.net |

The biodegradation of a chemical in a complex environmental system like soil or water is influenced by a multitude of factors, including the composition of the microbial community, nutrient availability, oxygen levels, pH, and temperature. mdpi.com There is no specific information on the biodegradation of this compound in such systems.

However, studies on analogous compounds demonstrate that biodegradation in these matrices is a key fate process. For example, bis(2-ethylhexyl) phthalate (DEHP) has been shown to biodegrade in soil and water, with half-lives ranging from days to weeks under aerobic conditions. canada.ca The degradation of DEHP in water and bottom sediments of rivers has been observed to be carried out by microbial associations, with degradation rates dependent on the specific microbial populations present. researchgate.net Similarly, the biodegradation of other organosulfur compounds in wastewater is known to be influenced by the presence of other carbon sources, which can enhance microbial activity and the efficiency of degradation. nih.gov

Based on these observations with related compounds, it can be inferred that this compound, if released into soil or water, would likely be subject to microbial degradation. The rate and extent of this degradation would be site-specific and depend on the local environmental conditions and the presence of adapted microbial communities. The ultimate breakdown products would likely be carbon dioxide, water, and sulfate, assuming complete mineralization.

Environmental Persistence and Transport Modeling (theoretical/predictive)

The environmental persistence and transport of this compound are primarily predicted using theoretical models based on its physicochemical properties. These models, such as the Estimation Programs Interface (EPI) Suite™, utilize data on properties like octanol-water partition coefficient (log K_ow_), water solubility, vapor pressure, and Henry's Law constant to estimate the compound's distribution and persistence in various environmental compartments.

Based on its chemical structure, featuring ether and sulfide functional groups, this compound is expected to undergo several degradation processes. The sulfide group can be susceptible to oxidation in the environment, potentially forming the corresponding sulfoxide (B87167) and subsequently sulfone. The ether linkages suggest that hydrolysis could be a possible, albeit likely slow, degradation pathway under certain environmental conditions. In the atmosphere, the molecule is expected to react with photochemically produced hydroxyl radicals.

The mobility of this compound in soil and its tendency to bioaccumulate can also be inferred from its physicochemical properties. A low to moderate octanol-water partition coefficient would suggest limited adsorption to soil organic matter and a low potential for bioaccumulation in organisms.

The following tables summarize the key physicochemical properties of this compound used in environmental fate modeling and the predicted environmental distribution and persistence based on these properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O2S | nih.gov |

| Molecular Weight | 178.29 g/mol | nih.gov |

| Octanol-Water Partition Coefficient (log K_ow) | 1.793 | chemeo.com |

| Water Solubility (log10WS) | -1.23 mol/L | chemeo.com |

| Normal Boiling Point (Tboil) | 496.06 K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 45.04 kJ/mol | chemeo.com |

Table 2: Predicted Environmental Fate and Transport of this compound

| Parameter | Predicted Value/Behavior | Method/Basis |

| Soil Adsorption Coefficient (Koc) | Low to Moderate | Estimated from log K_ow |

| Henry's Law Constant | Low | Estimated from vapor pressure and water solubility |

| Atmospheric Half-life | Short | Prediction based on reaction with hydroxyl radicals |

| Aquatic Biodegradation | Potentially slow to moderate | Based on general biodegradation of sulfides and ethers |

| Bioaccumulation Potential | Low | Based on log K_ow_ |

Coordination Chemistry and Ligand Properties of Bis 2 Ethoxyethyl Sulfide

Investigation of Sulfur as a Ligand Atom for Metal Coordination

The sulfur atom in bis-(2-ethoxyethyl) sulfide (B99878) is the primary site for coordination to metal ions. As a soft donor atom, according to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom preferentially forms stable complexes with soft metal ions. These include late transition metals and heavy post-transition metals.

The coordination of the sulfur atom can be understood through its electronic properties. The lone pairs of electrons on the sulfur atom are available for donation to vacant metal d-orbitals, forming a coordinate covalent bond. The nature of this bond can range from a simple sigma donation to more complex interactions involving pi-backbonding, depending on the specific metal ion and its oxidation state.

The presence of the two ethoxyethyl groups attached to the sulfur atom also plays a role in its coordination. These chains can sterically hinder the approach of other ligands to the metal center, thereby influencing the coordination number and geometry of the resulting complex. Furthermore, the ether oxygen atoms within these chains have the potential to act as secondary, weak donor sites, leading to chelation. This can result in the formation of five- or six-membered chelate rings, which can enhance the thermodynamic stability of the complex. The flexibility of the ethoxyethyl chains allows the ligand to adapt to the preferred coordination geometry of different metal ions.

Synthesis and Characterization of Metal Complexes of bis-(2-Ethoxyethyl) sulfide

The synthesis of metal complexes with this compound can be achieved through several standard methods in coordination chemistry. A common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and is often a polar organic solvent such as ethanol, methanol, or acetonitrile (B52724), in which both the ligand and the metal salt are soluble.

The general synthetic procedure can be outlined as follows:

Dissolution of the metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salt of the desired metal) in the chosen solvent.

Addition of a stoichiometric amount of this compound to the metal salt solution. The ligand is typically added dropwise with stirring.

The reaction mixture may be stirred at room temperature or gently heated under reflux to facilitate the complex formation.

The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. In some cases, the addition of a less polar co-solvent may be necessary to induce crystallization.

The solid product is then isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

The characterization of the newly synthesized metal complexes is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. A shift in the C-S stretching vibration to a lower frequency in the complex compared to the free ligand is indicative of sulfur coordination. Additionally, new bands in the far-IR region can be assigned to the metal-sulfur (M-S) stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ethoxyethyl chains will be affected by coordination to the metal center.

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and sulfur in the complex, which helps to confirm the empirical formula.

Below is an interactive table summarizing the expected characterization data for a hypothetical metal complex, [M(this compound)₂Cl₂], where M represents a divalent transition metal ion.

| Technique | Free Ligand (Expected) | Metal Complex (Expected) | Interpretation |

| IR Spectroscopy | |||

| ν(C-S) | ~700 cm⁻¹ | ~680 cm⁻¹ | Shift indicates S-coordination |

| ν(M-S) | - | ~300-400 cm⁻¹ | Formation of metal-sulfur bond |

| ¹H NMR Spectroscopy | |||

| δ(-CH₂-S-) | ~2.7 ppm | ~3.0 ppm (downfield shift) | Deshielding due to coordination |

| δ(-O-CH₂-) | ~3.6 ppm | ~3.8 ppm (downfield shift) | Change in electronic environment |

| Elemental Analysis (%) | C: 53.88, H: 10.18, S: 17.98 | Varies with metal | Confirms stoichiometry |

Influence of the Ethoxyethyl Chains on Coordination Geometry and Complex Stability

The ethoxyethyl chains of this compound exert a significant influence on both the coordination geometry and the thermodynamic stability of its metal complexes. researchgate.net This influence stems from a combination of steric and electronic effects.

Coordination Geometry:

The flexibility of the ethoxyethyl chains allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. For smaller metal ions or in the presence of other bulky ligands, the ethoxyethyl chains may fold back, creating a more sterically crowded environment around the metal center. This can lead to distorted coordination geometries. For example, a typically square planar complex might be forced into a see-saw or distorted tetrahedral geometry.

Conversely, the chains can extend away from the metal center to minimize steric repulsion, allowing for the coordination of additional ligands. The potential for the ether oxygen atoms to weakly coordinate to the metal ion can also dictate the geometry. If both ether oxygens and the sulfur atom coordinate to the same metal center, the ligand acts as a tridentate chelating agent, which will impose significant geometric constraints on the resulting complex.

Complex Stability:

The stability of metal complexes with this compound is influenced by several factors related to the ethoxyethyl chains:

Chelate Effect: If the ether oxygen atoms participate in coordination to form a chelate ring, the stability of the complex is significantly enhanced compared to a similar complex with a monodentate sulfur donor ligand. This is known as the chelate effect, which is an entropically favorable process.

Electronic Effects: The electron-donating nature of the ethoxy groups can increase the electron density on the sulfur atom, potentially strengthening its bond to the metal ion.

The interplay of these factors is summarized in the interactive table below.

| Feature of Ethoxyethyl Chain | Influence on Coordination Geometry | Influence on Complex Stability |

| Flexibility | Allows adaptation to various geometries (e.g., tetrahedral, square planar, octahedral). | Can lead to the formation of stable chelate rings. |

| Steric Bulk | Can cause distortions from ideal geometries. May limit the coordination number. | Moderate bulk can enhance stability by preventing decomposition pathways. Excessive bulk can decrease stability due to strain. |

| Ether Oxygen Donors | Can lead to chelation, imposing geometric constraints (e.g., facial or meridional isomers in octahedral complexes). | Chelation significantly increases thermodynamic stability (chelate effect). |

Applications of Metal Complexes in Catalysis and Materials Synthesis

While specific applications for metal complexes of this compound are not extensively documented, the known reactivity of related metal-thioether complexes suggests several potential areas of application, particularly in catalysis and materials synthesis. nih.gov

Catalysis:

Metal complexes containing thioether ligands are known to be active catalysts for a variety of organic transformations. The sulfur atom can stabilize different oxidation states of the metal center, which is often a key requirement for a catalytic cycle. Potential catalytic applications for this compound complexes include:

Cross-Coupling Reactions: Palladium and nickel complexes with thioether ligands have been employed as catalysts in Suzuki, Heck, and Sonogashira coupling reactions. The lability of the metal-sulfur bond can be advantageous in creating a vacant coordination site for the catalytic reaction to proceed.

Polymerization: Some transition metal complexes with chelating ligands are used as catalysts for olefin polymerization. nanobioletters.com The specific geometry and electronic properties of a this compound complex could influence the stereochemistry and molecular weight of the resulting polymer.

Oxidation/Reduction Reactions: The ability of the sulfur ligand to stabilize various metal oxidation states makes these complexes potential catalysts for oxidation and reduction reactions. For example, they could be investigated as mimics of certain metalloenzymes.

Materials Synthesis:

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of this compound to act as a bridging ligand between two or more metal centers makes it a candidate for the synthesis of new coordination polymers.

These materials can exhibit interesting properties such as porosity, which can be exploited for applications in:

Gas Storage and Separation: The pores within a coordination polymer can be tailored to selectively adsorb certain gases.

Sensors: The framework could be designed to change its optical or electronic properties upon interaction with specific molecules, forming the basis of a chemical sensor.

Luminescent Materials: If the ligand or metal ion is luminescent, the resulting coordination polymer may have applications in lighting or display technologies.

The flexible nature of the ethoxyethyl chains could lead to the formation of dynamic frameworks that respond to external stimuli such as temperature or the presence of guest molecules.

Polymerization Research and Application in Material Science for Bis 2 Ethoxyethyl Sulfide and Its Derivatives

Investigation of bis-(2-Ethoxyethyl) sulfide (B99878) as a Monomer or Cross-linking Agent

The chemical compound bis-(2-Ethoxyethyl) sulfide is recognized as a valuable sulfur-containing building block in the field of polymer chemistry. smolecule.com Its molecular structure, which features a central sulfur atom flanked by two flexible ethoxyethyl groups, presents it as a candidate for use as both a monomer in polymerization reactions and a cross-linking agent to modify polymer structures. The presence of both ether and thioether functionalities offers distinct reactivity and imparts specific properties to the resulting polymeric materials. smolecule.com

As a monomer, this compound can theoretically participate in polymerization reactions to form poly(thioether)s. The primary proposed method for such a polymerization is through oxidative polymerization of the corresponding dithiol, should the terminal ethoxy groups be modified to thiol groups. smolecule.com Alternatively, it can be synthesized from the reaction of 2-ethoxyethanol (B86334) with sulfur dichloride. smolecule.com While direct, extensive research on the homopolymerization of this compound is not widely documented in publicly available literature, its role as a precursor in the synthesis of more complex polysulfide polymers is acknowledged. smolecule.com The fundamental characteristics of this compound, such as its liquid state at room temperature and its boiling point of approximately 189 °C, are important considerations for its processing as a monomer. smolecule.com

The potential of this compound to act as a cross-linking agent stems from the reactivity of the thioether linkage. This can be particularly relevant in the formation of cross-linked networks via disulfide bonds, which can enhance the thermal stability and mechanical properties of the resulting polymer. digitellinc.com The flexible nature of the ethoxyethyl chains could also serve to introduce flexibility into otherwise rigid polymer networks, acting as a flexibilizing agent. smolecule.com This is particularly noted in the context of modifying epoxy resins, where polysulfide oligomers are used to improve flexibility and impact strength. smolecule.com

Synthesis and Characterization of Polymers Containing the this compound Moiety

While specific studies detailing the synthesis and characterization of homopolymers of this compound are limited, the synthesis of polymers containing similar structural motifs is well-established, providing a framework for how such polymers could be created and analyzed. The general approach to forming polymers with thioether linkages, such as those that would result from the polymerization of this compound derivatives, includes several established methods.

Synthesis Methods:

One of the most prominent methods for synthesizing polysulfides is oxidative polymerization . smolecule.com This process would typically involve the conversion of a dithiol monomer, a derivative of this compound, into a polymer through the formation of disulfide bonds. Another key method is nucleophilic substitution , where a dihalide reacts with a sulfide source. For instance, the reaction of a dihaloalkane with sodium sulfide can yield a polysulfide polymer. In a related context, bis(2-ethoxyethyl) sulfide has been identified as a product of the nucleophilic substitution reaction of sulfur mustard with sodium ethanolate, highlighting the reactivity of related structures. researchgate.net

More advanced techniques such as thiol-ene click chemistry offer a highly efficient and versatile route to poly(thioether)s. nih.govacs.org This method involves the radical-mediated or base-catalyzed addition of a dithiol to a diene, which could be a potential pathway for incorporating the this compound moiety into a polymer backbone. researchgate.net Furthermore, inverse vulcanization has emerged as a novel method for creating sulfur-rich polymers by reacting elemental sulfur with a comonomer, which could include vinyl-functionalized ethers. rsc.org

Characterization Techniques:

The characterization of polymers containing the this compound moiety would involve a suite of standard analytical techniques to determine their molecular structure, weight, and thermal properties.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's molecular structure, confirming the presence of the this compound repeating unit and the nature of the end groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the characteristic functional groups within the polymer, such as C-S-C (thioether) and C-O-C (ether) linkages. |

| Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. |

| Differential Scanning Calorimetry (DSC) | Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insight into its amorphous or crystalline nature and its service temperature range. |

These techniques are crucial for establishing the structure-property relationships of the synthesized polymers. For example, TGA and DSC would reveal the impact of the flexible ethoxyethyl groups on the polymer's thermal behavior. wright.edu

Exploration of Polymeric Materials with Tunable Properties (e.g., optical, mechanical)

The incorporation of the this compound moiety into a polymer backbone is expected to provide a means to tune the material's properties, particularly its optical and mechanical characteristics.

Optical Properties: